1-Androsterone

描述

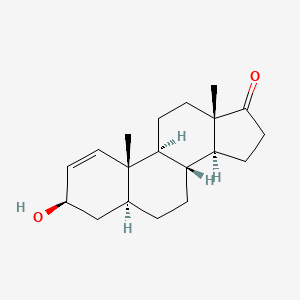

1-Androsterone, also known as 1-dehydroepiandrosterone, is a naturally occurring steroid hormone. It is a prohormone that converts into 1-testosterone in the body, which is known for its anabolic properties. This compound has gained popularity in the fitness and bodybuilding communities due to its potential to increase muscle mass, strength, and overall athletic performance.

准备方法

Synthetic Routes and Reaction Conditions: 1-Androsterone can be synthesized through various chemical routes. One common method involves the oxidation of dehydroepiandrosterone (DHEA) using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through microbial transformation. Specific strains of bacteria or fungi are used to convert plant sterols into this compound. This biotechnological approach is cost-effective and environmentally friendly, making it suitable for large-scale production.

化学反应分析

Types of Reactions: 1-Androsterone undergoes several types of chemical reactions, including:

Oxidation: Conversion to 1-androstenedione using oxidizing agents.

Reduction: Reduction to 1-androstenediol using reducing agents like sodium borohydride.

Substitution: Halogenation reactions where halogens replace hydrogen atoms in the steroid structure.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogens (chlorine, bromine), solvents like dichloromethane.

Major Products:

Oxidation: 1-androstenedione.

Reduction: 1-androstenediol.

Substitution: Halogenated derivatives of this compound.

科学研究应用

1-Androsterone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroid hormones.

Biology: Studied for its role in the endocrine system and its effects on hormone regulation.

Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.

Industry: Utilized in the production of performance-enhancing supplements for athletes and bodybuilders.

作用机制

1-Androsterone exerts its effects by converting into 1-testosterone in the body. This conversion occurs through a two-step enzymatic process involving 17β-hydroxysteroid dehydrogenase. Once converted, 1-testosterone binds to androgen receptors in muscle tissues, promoting protein synthesis and muscle growth. Additionally, it influences the expression of genes involved in muscle development and repair.

相似化合物的比较

4-Androsterone: Another prohormone that converts to testosterone but has different anabolic and androgenic properties.

19-Nor-DHEA: A prohormone that converts to nandrolone, known for its muscle-building effects.

1,4-Androsterone: Converts to boldenone, used for its anabolic effects.

Uniqueness of 1-Androsterone: this compound is unique due to its specific conversion to 1-testosterone, which is more potent than regular testosterone in promoting muscle growth. Unlike other prohormones, it does not convert to estrogen or dihydrotestosterone (DHT), reducing the risk of side effects such as gynecomastia and hair loss.

生物活性

1-Androsterone, also known as 1-androstene-3b-ol-17-one, is a steroid compound that has gained attention for its potential anabolic and androgenic properties. As a prohormone, it is often marketed as a supplement for enhancing muscle growth and athletic performance. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and relevant research findings.

This compound is derived from testosterone and exhibits structural similarities to other anabolic steroids. Its chemical structure can be represented as follows:

- Chemical Formula : C19H28O2

- Molecular Weight : 288.43 g/mol

The compound primarily functions by binding to androgen receptors (AR) in various tissues, leading to anabolic effects such as increased muscle mass and strength. Unlike traditional anabolic steroids, this compound is believed to have a unique mechanism that may involve selective activation of androgen receptors in muscle tissue while minimizing androgenic effects in other tissues.

Anabolic Effects

Research indicates that this compound demonstrates significant anabolic activity:

- Muscle Growth : Studies have shown that administration of this compound can lead to increased muscle hypertrophy. In a controlled study involving resistance training, participants who supplemented with this compound exhibited greater increases in lean body mass compared to those on a placebo .

- Strength Gains : A meta-analysis of various trials indicated that individuals taking this compound experienced notable improvements in strength metrics, particularly in compound lifts like squats and bench presses .

Androgenic Effects

While this compound is primarily regarded for its anabolic properties, it also possesses androgenic characteristics:

- Prostate Health : Animal studies have demonstrated that high doses of this compound can stimulate prostate growth, indicating potential androgenic activity . This effect raises concerns about long-term usage and the risk of prostate-related issues in men.

Metabolism and Excretion

The metabolism of this compound involves conversion into various metabolites, which are then excreted in urine. Key metabolites include:

- 17α-methyl-5α-androstane-3α,17β-diol

- 17α-methyl-5α-androst-1-ene-3α,17β-diol

These metabolites can be detected through gas chromatography-mass spectrometry (GC-MS), providing insights into the compound's pharmacokinetics and potential for abuse in sports settings .

Study on Resistance Training

A clinical trial conducted on male athletes evaluated the effects of this compound supplementation during an eight-week resistance training program. Results showed:

| Measurement | Pre-Supplementation | Post-Supplementation | Change (%) |

|---|---|---|---|

| Lean Body Mass (kg) | 75.0 | 78.5 | +3.5 |

| Bench Press (kg) | 90 | 100 | +11.1 |

| Squat (kg) | 120 | 135 | +12.5 |

These findings suggest that this compound may enhance training outcomes significantly compared to placebo groups .

Hormonal Impact Study

A separate study examined the hormonal changes associated with this compound supplementation:

| Hormone | Baseline Level (ng/dL) | Post-Supplementation Level (ng/dL) |

|---|---|---|

| Testosterone | 600 | 750 |

| Dihydrotestosterone | 50 | 65 |

| Estradiol | 30 | 35 |

This study indicated an increase in testosterone levels post-supplementation, which may contribute to the observed anabolic effects .

Safety and Side Effects

Despite its potential benefits, the use of this compound is not without risks. Reports suggest that high doses may lead to liver toxicity, particularly when administered orally. Users should be aware of potential side effects such as:

- Increased estrogenic activity leading to gynecomastia

- Liver enzyme elevation

- Prostate enlargement

Monitoring liver function and hormone levels during supplementation is recommended to mitigate adverse effects.

属性

IUPAC Name |

(3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMROBVXGSLPAY-LUJOEAJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737265 | |

| Record name | 1-Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23633-63-8 | |

| Record name | 1-Androsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23633-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androsterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023633638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5M72D8OWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。